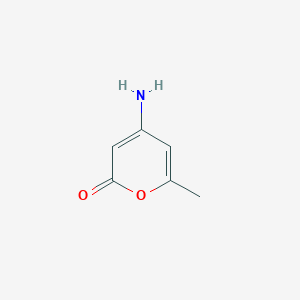

4-amino-6-methyl-2H-pyran-2-one

Descripción general

Descripción

4-Amino-6-methyl-2H-pyran-2-one is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing ring systems that have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties . The compound’s structure consists of a pyran ring with an amino group at the 4-position and a methyl group at the 6-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-methyl-2H-pyran-2-one can be achieved through various methods. One common approach involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea under conventional thermal heating or microwave activation . The reaction typically takes place in boiling ethanol in the presence of a catalytic amount of hydrochloric acid, resulting in the formation of 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions include various substituted pyran derivatives, which can have different functional groups attached to the pyran ring, depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Heterocycles

4-Amino-6-methyl-2H-pyran-2-one serves as a critical building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including:

- Formation of 5-Oxopyrano[4,3-b]pyridines : This reaction demonstrates the compound's utility in constructing fused heterocyclic systems, which are valuable in medicinal chemistry and materials science.

- Reactions with β-Dicarbonyl Compounds : Such reactions lead to the formation of new derivatives that can exhibit enhanced biological properties.

Biological Applications

Antimicrobial and Antioxidant Properties

Research indicates that this compound and its derivatives possess significant antimicrobial and antioxidant activities. These properties make them potential candidates for pharmaceutical applications:

- Antimicrobial Activity : Studies have shown that certain derivatives effectively inhibit bacterial growth, suggesting their use in developing new antibiotics.

- Antioxidant Activity : The compound's ability to scavenge free radicals positions it as a potential agent for preventing oxidative stress-related diseases.

Medicinal Chemistry

Anticancer Potential

Recent studies highlight the anticancer potential of this compound derivatives. For instance:

- In Vitro Studies : Substituted derivatives have shown promising results against various cancer cell lines, including A2780 (human ovarian carcinoma) and K562 (human chronic myelogenous leukemia). These compounds exhibited micromolar-level inhibition of cell growth, indicating their potential as anticancer agents .

| Compound | Cell Line Tested | ED50 Values (μM) |

|---|---|---|

| 6-substituted derivative | A2780 | 0.059 - 0.090 |

| 4-Alkynyl derivative | K562 | Micromolar level |

Industrial Applications

Intermediate in Chemical Production

In industrial settings, this compound is utilized as an intermediate in the production of various chemical products. Its structural versatility allows it to be incorporated into numerous synthetic pathways, enhancing the efficiency of chemical manufacturing processes.

Case Studies

- Anticancer Activity Study : A study by Lee et al. demonstrated that 6-substituted derivatives of this compound exhibited significant in vitro anticancer activity against multiple human cancer cell lines. The most active compounds were identified as having specific structural features that enhance their efficacy .

- Synthesis of New Derivatives : Research has focused on modifying the structure of this compound to improve its biological activity. For instance, incorporating different substituents at the pyranone ring has led to the discovery of new compounds with enhanced properties .

Mecanismo De Acción

The mechanism of action of 4-amino-6-methyl-2H-pyran-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

4-Amino-6-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:

4-Hydroxy-6-methyl-2H-pyran-2-one: This compound has a hydroxyl group instead of an amino group at the 4-position.

4-Methoxy-6-methyl-2H-pyran-2-one: This compound has a methoxy group at the 4-position.

The uniqueness of this compound lies in its amino group, which imparts different chemical and biological properties compared to its hydroxyl and methoxy analogs.

Actividad Biológica

4-Amino-6-methyl-2H-pyran-2-one is a heterocyclic compound that has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Overview of this compound

This compound is part of the pyran family, characterized by a six-membered ring containing oxygen. Its structural features facilitate interactions with various biological targets, making it a valuable compound in medicinal chemistry.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell walls and inhibiting metabolic processes essential for bacterial survival .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| Klebsiella pneumoniae | 14 | 64 µg/mL |

2. Antioxidant Activity

The antioxidant properties of this compound have been investigated in various studies. It is known to neutralize free radicals and reduce oxidative stress within cells, contributing to its potential therapeutic applications in preventing oxidative damage associated with chronic diseases .

3. Anticancer Potential

Recent studies have explored the anticancer effects of derivatives of this compound. One notable study demonstrated that certain analogs exhibited significant cytotoxicity against cancer cell lines, with effective doses as low as 0.059–0.090 µM . The structure-activity relationship (SAR) revealed that modifications on the pyranone ring can enhance anticancer activity.

| Compound | ED50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound 27 | 0.059 | MCF-7 (breast cancer) |

| Compound 19 | 0.075 | HeLa (cervical cancer) |

| Compound 20 | 0.090 | A549 (lung cancer) |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

Antimicrobial Mechanism

The compound disrupts the integrity of bacterial cell membranes and inhibits key enzymes involved in cell wall synthesis, leading to cell lysis and death.

Antioxidant Mechanism

It acts as a free radical scavenger, donating electrons to reactive species and thereby stabilizing them. This action reduces cellular oxidative stress and prevents damage to DNA, proteins, and lipids.

Anticancer Mechanism

The anticancer effects are believed to involve the induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways such as the PI3K/Akt pathway .

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of various concentrations of this compound against clinical isolates of pathogenic bacteria. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition zones.

Antioxidant Activity Assessment

Another investigation utilized DPPH radical scavenging assays to quantify the antioxidant capacity of the compound. The results showed that it effectively reduced DPPH radicals, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Propiedades

IUPAC Name |

4-amino-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDXSWUPBSFGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic applications of 4-amino-6-methyl-2H-pyran-2-one?

A: this compound (2) is a valuable building block for synthesizing more complex heterocyclic compounds. One key application is its reaction with β-dicarbonyl compounds, which leads to the formation of 5-oxopyrano[4,3-b]pyridines. [, ] This highlights the compound's utility in constructing fused heterocyclic systems, potentially valuable in medicinal chemistry and materials science.

Q2: How does the reactivity of this compound compare to its azide analogue?

A: While both this compound (2) and its azide analogue, 4-azido-6-methyl-2H-pyran-2-one (1), share the same core structure, they exhibit different reactivities. [] The azide derivative (1) readily undergoes 1,3-dipolar cycloadditions with electron-rich alkenes and alkynes, yielding 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles. [] This difference in reactivity highlights how subtle structural changes within a molecule can significantly influence its chemical behavior and suitability for specific synthetic transformations.

Q3: Are there any studies on the reaction of this compound with aromatic aldehydes?

A: While the provided research excerpts do not delve into the specific reaction of this compound with aromatic aldehydes, one paper title suggests the existence of such studies. [] Further investigation into this specific research could reveal valuable insights into the reactivity profile of this compound and its potential in synthesizing diverse pyran-based compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.